6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride
Overview
Description
This compound, also known by its CAS Number 1421494-98-5, is a solid substance . Its IUPAC name is 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride . The molecular weight of this compound is 248.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O3S.ClH/c11-6-1-2-9-8-10(6)3-5(4-14-8)7(12)13;/h1-2,5H,3-4H2,(H,12,13);1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 248.69 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Biginelli-Compounds : This compound has been used in the synthesis of various derivatives of Biginelli-compounds, which are investigated for their methylation and acylation sites. This synthesis pathway offers potential for creating pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, expanding the scope of heterocyclic chemistry (Kappe & Roschger, 1989).
Heterocyclic Derivative Synthesis : Research has shown the utility of this compound in synthesizing new pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, highlighting its role in developing novel compounds with potential biological applications (Sayed, Shamroukh, & Rashad, 2006).
Development of Novel Heterocyclic Systems : The compound has been used in synthesizing new heterocyclic systems like pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazines, indicating its versatility in creating diverse molecular structures (Ahmed, 2002).
Biological Evaluation
Antimicrobial Activity Studies : Some derivatives synthesized from this compound have shown promising antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Morsy & Moustafa, 2019).
Antitumor Activity : Research has identified certain derivatives as folic antagonists with antitumor activity, suggesting potential uses in cancer treatment or research (Traven', Ershova, Sokolova, Chernov, & Safonova, 1984).
Properties
IUPAC Name |
6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S.ClH/c11-6-1-2-9-8-10(6)3-5(4-14-8)7(12)13;/h1-2,5H,3-4H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRMZKWXRDMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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